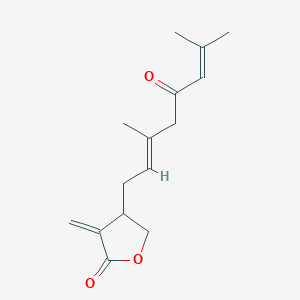
Anthecotulide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthecotulide is a butan-4-olide. It derives from an alpha-methylene gamma-butyrolactone.
Aplicaciones Científicas De Investigación
Anticancer Properties
Anthecotulide has been researched for its potential in cancer treatment, particularly in malignant melanoma. A study revealed that anthecotulide exhibits significant growth-inhibitory effects on SK-MEL-24 malignant melanoma cells. This is achieved through mechanisms like apoptosis, autophagy, S-phase cell cycle arrest, caspase activation, and inhibition of the NF-κB signaling pathway. However, it's important to note that a paper on this topic was retracted due to non-original and manipulated figure images (Li & Han, 2019).
Antibacterial and Antiprotozoal Activity
Anthecotulide has shown varied bioactivity against several microorganisms. For instance, it has been evaluated for its antibacterial activity against a range of clinically important strains but did not show significant results at concentrations below 10 microg/mL (Meyer et al., 2005). In another study, anthecotulide demonstrated potent trypanocidal and leishmanicidal activity, though it also showed toxicity in mammalian cells, which may limit its therapeutic use (Karioti et al., 2009).
Synthesis and Chemical Analysis
The catalytic asymmetric synthesis of anthecotulide has been achieved using enyne and Meyer-Schuster rearrangements, which is significant for its bioactive sesquiterpene lactone (Hodgson et al., 2011). This advancement in synthetic methods facilitates further research and potential applications of anthecotulide.
Inhibition of Pathogenic Microorganisms
Anthecotulide has been evaluated for its inhibitory effects against the enoyl-ACP reductase (FabI) enzyme from various pathogenic microorganisms. It showed activity against FabI from Mycobacterium tuberculosis and Plasmodium falciparum, indicating its potential as an antimicrobial and antimalarial agent (Karioti et al., 2008).
Propiedades
Nombre del producto |
Anthecotulide |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+ |
Clave InChI |
WSKLYRKBPFVGEJ-VZUCSPMQSA-N |
SMILES isomérico |
CC(=CC(=O)C/C(=C/CC1COC(=O)C1=C)/C)C |
SMILES canónico |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Sinónimos |
anthecotulide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



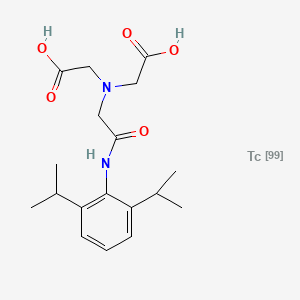
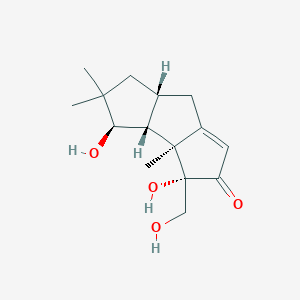
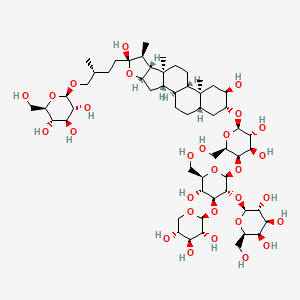
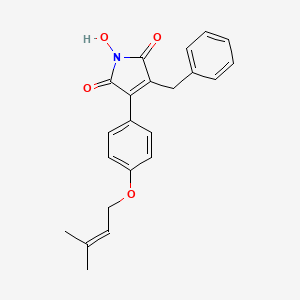
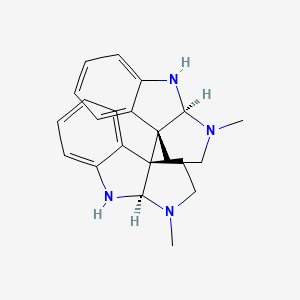
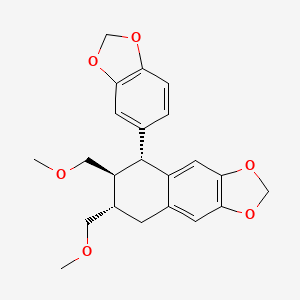
![4-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]-N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]butanamide](/img/structure/B1246195.png)
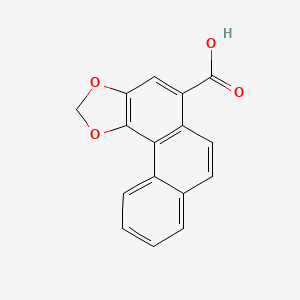
![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)
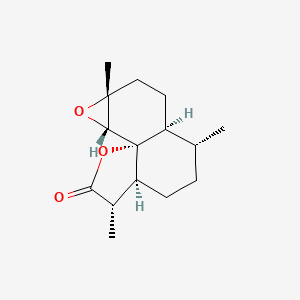
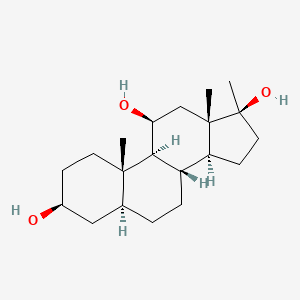
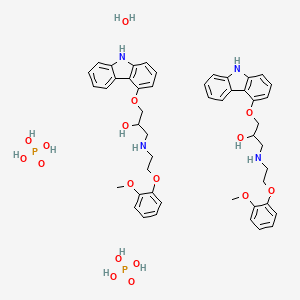
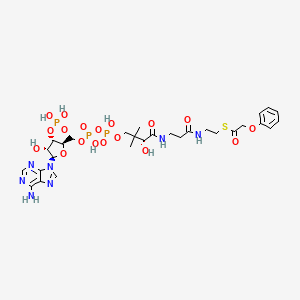
![6-Phenyl-7-hexanoyloxypyrrolo[2,1-d][1,5]benzothiazepine](/img/structure/B1246206.png)